This compound is classified under the category of pharmaceutical agents, specifically as an opioid receptor agonist. It was developed by AstraZeneca Pharmaceuticals for the treatment of depressive and anxiety disorders. The research surrounding this compound highlights its selective action on the delta-opioid receptor, making it a candidate for further pharmacological studies .
The synthesis of N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide involves several key steps:
The molecular structure of N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide can be described as follows:
The three-dimensional arrangement of atoms can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and stereochemistry .
The chemical reactions involving N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide primarily focus on its metabolic pathways and interactions with biological systems:
The mechanism of action for N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide involves:
The physical and chemical properties of N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide include:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry may be employed to characterize these properties .
The applications of N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yld-[1-(1,3-thiazol-4-yldmethyl)piperidin -4-yldene]methyl]benzamide are primarily centered around its pharmacological potential:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: